molecular formula C13H19NO B071615 2-(4-Methoxyphenyl)azepane CAS No. 168890-46-8

2-(4-Methoxyphenyl)azepane

Cat. No.: B071615
CAS No.: 168890-46-8
M. Wt: 205.3 g/mol
InChI Key: WWJBDSBGLBEFSH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)azepane is an organic compound with the molecular formula C13H19NO. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the azepane ring. It is widely used in pharmaceutical research due to its potential as a drug candidate for the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 205.3 g/mol

Cellular Effects

Related compounds have been shown to have effects on various types of cells and cellular processes . For example, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, a salidroside analogue, has been shown to enhance the survival of cells and tissues .

Molecular Mechanism

It is known that benzene derivatives, such as 2-(4-Methoxyphenyl)azepane, can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Temporal Effects in Laboratory Settings

Related compounds have been synthesized and studied over time . For example, complex azepanes have been prepared from simple nitroarenes by photochemical dearomative ring expansion .

Dosage Effects in Animal Models

Related compounds have shown dose-dependent effects . For instance, a benzimidazole derivative ameliorated methotrexate-induced intestinal mucositis in mice in a dose-dependent manner .

Metabolic Pathways

Benzene derivatives can undergo electrophilic aromatic substitution, a two-step mechanism involving the formation of a sigma-bond to the benzene ring by an electrophile, followed by the removal of a proton .

Subcellular Localization

The localization of proteins and other molecules within cells is crucial for understanding their functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)azepane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale synthesis using Cu(I)-catalyzed tandem amination/cyclization reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azepane derivatives, which can be further utilized in pharmaceutical research and development.

Scientific Research Applications

2-(4-Methoxyphenyl)azepane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetate: Similar in structure but with an acetate group instead of an azepane ring.

    2-(4-Methoxyphenyl)ethanamine: Contains an ethanamine group instead of an azepane ring.

    2-(4-Methoxyphenyl)pyrrolidine: Features a pyrrolidine ring instead of an azepane ring.

Uniqueness

2-(4-Methoxyphenyl)azepane is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in pharmaceutical research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJBDSBGLBEFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393067
Record name 2-(4-methoxyphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168890-46-8
Record name 2-(4-methoxyphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)azepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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